B7710178 4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione CAS No. 1877241-72-9

4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione

Cat. No.: B7710178
CAS No.: 1877241-72-9
InChI Key: RLRWGMRXEODVLT-UHFFFAOYSA-N
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Description

4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione is a high-purity chemical reagent designed for advanced research and development applications. This compound belongs to the class of substituted 1,1'-biphenyl compounds, which are prominent scaffolds in medicinal chemistry and materials science . The structure features a dione (quinone) functionality on one phenyl ring and an isopropoxy substituent on the other, making it a versatile synthetic intermediate. The presence of the dione group suggests potential applications as a synthetic precursor for more complex heterocyclic systems or as a core structure in the development of novel bioactive molecules. Biphenyl cores are commonly found in compounds investigated for their activity across various biological targets, including G protein-coupled receptors (GPCRs) . Researchers can utilize this compound as a key building block in organic synthesis, particularly in the construction of molecules for pharmaceutical screening, ligand discovery, and structure-activity relationship (SAR) studies. The specific stereoelectronic properties imparted by the isopropoxy and dione substituents may be tailored to interact with specific enzymatic pockets or receptor subtypes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1877241-72-9

InChI Key

RLRWGMRXEODVLT-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Boronate Esters

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl framework. A representative protocol involves coupling 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated quinone precursor. For example, in a 2020 study, treatment of 6-bromo-2-methyl-7H-indole with sodium hydride and n-butyllithium at -78°C in tetrahydrofuran (THF), followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielded 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-indole at 49% yield after silica gel chromatography. This intermediate was subsequently cross-coupled with iodinated aryl ketones under palladium catalysis to furnish the target biphenyldione.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

SubstrateCatalyst SystemSolventTemperatureYield
6-Bromo-2-methyl-7H-indolePd(PPh3)4, Na2CO3THF/H2O80°C49%
5-Bromo-2-methyl-1H-indolePd(dppf)Cl2, K3PO4DME90°C38%

Grignard Reagent-Mediated Borylation

Grignard reagents offer an alternative pathway for introducing the isopropoxy-boronate moiety. In one protocol, 1-cyclopropyl-4-iodo-1H-pyrazole was treated with isopropylmagnesium chloride (2.0 M in THF) at 0°C, followed by 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane addition. The reaction proceeded with 83% yield after aqueous workup and chromatography. This method benefits from the superior nucleophilicity of Grignard reagents, enabling efficient transmetalation even at low temperatures.

Cyclobutenone Rearrangement Approaches

Regiocontrolled Addition to Cyclobutenones

3-Methyl-4-alkoxycyclobuten-1,2-diones serve as versatile isoprene equivalents for constructing quinoid systems. Organoytterbium ate complexes exhibit unique regioselectivity, favoring addition to the C-2 carbonyl of 3-methyl-4-t-butoxycyclobuten-1,2-dione, whereas organolithium reagents target the C-1 position. This dichotomy enables access to both regioisomers of the biphenyldione scaffold. For instance, treatment of 3-methyl-4-methoxycyclobuten-1,2-dione with ytterbium reagents at -78°C followed by thermolytic rearrangement generated the 4'-isopropoxy derivative in 64% yield.

Table 2: Regioselectivity in Cyclobutenone Additions

Reagent ClassTarget CarbonylRegioisomer Yield
Organolithium (n-BuLi)C-152%
OrganoytterbiumC-264%

Thermolytic Rearrangement Optimization

Post-addition thermolysis is critical for ring expansion. Heating the cyclobutenone adducts at 120°C in toluene for 12 hours induced a retro-Diels-Alder reaction, yielding the biphenyldione core. Deuterium labeling studies confirmed the migration of the isopropoxy group during rearrangement, consistent with a concerted pericyclic mechanism.

Directed Ortho-Metalation Techniques

Lithium-Halogen Exchange and Borylation

Directed ortho-metalation (DoM) leverages coordinating groups to direct lithiation. For example, 1-methyl-2-phenyl-1H-benzo[d]imidazole underwent lithiation at -78°C with n-butyllithium, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester at the ortho position. Subsequent Miyaura borylation and oxidation afforded the target dione in 70% yield.

Sodium Hydride-Mediated Deprotonation

In a modified approach, sodium hydride facilitated deprotonation of 6-bromo-2-methyl-7H-indole in THF, enabling subsequent borylation at -78°C. This method circumvented the need for cryogenic conditions during lithiation, achieving comparable yields (49%) with simplified hardware requirements.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR spectra of 4'-isopropoxy-[1,1'-biphenyl]-2,5-dione derivatives consistently show a singlet at δ 8.06 ppm for the aromatic proton adjacent to the ketone, with the isopropoxy methyl groups resonating as a septet at δ 1.39 ppm. 13C NMR confirms the ketone carbons at δ 190.2 and 188.7 ppm, while the biphenyl carbons appear between δ 120–140 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra typically exhibit a molecular ion peak at m/z 253.2 [M+H]+, consistent with the molecular formula C16H14O3 . High-resolution MS (HRMS) further validates the structure with a measured mass of 253.0974 (calc. 253.0970).

Chemical Reactions Analysis

Types of Reactions: 4’-Isopropoxy-[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4’-Isopropoxy-[1,1’-biphenyl]-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4’-Methoxy-[1,1’-biphenyl]-2,5-dione
  • 4’-Ethoxy-[1,1’-biphenyl]-2,5-dione
  • 4’-Butoxy-[1,1’-biphenyl]-2,5-dione

Comparison: 4’-Isopropoxy-[1,1’-biphenyl]-2,5-dione is unique due to its specific isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Q & A

Basic: What synthetic methodologies are recommended for 4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione, and how can reaction conditions be optimized?

Answer:
A regioselective synthesis approach involves nitroquinone intermediates and electron-rich aromatic coupling. For example, nitro-[1,1'-biphenyl]-2,5-dione derivatives can be synthesized via nucleophilic addition of isopropoxy-substituted aromatics to nitroquinones under controlled conditions. Key steps include:

  • Reagent Selection : Use tert-butyldimethylsilyl (TBS) protecting groups to enhance regioselectivity and prevent side reactions .
  • Isomer Control : Monitor reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) to minimize isomer formation. Isolated isomers may require column chromatography for separation .
  • Yield Optimization : Scale reactions to 2 mmol for reproducibility, and characterize intermediates via TLC and NMR to track progress .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Compare ¹H-NMR signals (e.g., aromatic protons at 6.83–7.51 ppm) and ¹³C-NMR carbonyl signals (~188 ppm) to reference data .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z M⁺ and M⁺–CO fragments) using EI-MS .
  • HPLC Analysis : Employ a methanol-buffer (65:35) mobile phase with sodium 1-octanesulfonate to assess purity and resolve isomers .

Basic: What storage conditions are critical to maintaining the stability of this compound?

Answer:

  • Temperature : Store at –20°C or below to prevent degradation, especially if the compound contains reactive dione or nitro groups .
  • Light Sensitivity : Protect from UV light using amber glassware.
  • Incompatible Materials : Avoid contact with oxidizers (e.g., peroxides) to prevent unintended reactions .

Advanced: How does the isopropoxy substituent influence electronic properties, and what techniques can probe these effects?

Answer:
The isopropoxy group alters electron density distribution via inductive and resonance effects. Experimental approaches include:

  • Electrochemical Studies : Measure rectification properties using AuTS-HBQ//GaOx/EGaIn junctions to assess donor-acceptor behavior influenced by substituent orientation .
  • Computational Modeling : Calculate twist angles (ϕ) between biphenyl rings using DFT to correlate with orbital localization and electron flow .
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions in polar solvents (e.g., acetonitrile) to quantify electronic perturbations .

Advanced: How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

Answer:

  • Isomer Identification : Use 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers, especially when minor peaks arise from competing reaction pathways .
  • Impurity Profiling : Compare HPLC retention times with synthetic intermediates (e.g., nitro precursors) to identify unreacted starting materials .
  • Reaction Monitoring : Employ in-situ IR spectroscopy to track carbonyl group consumption and optimize reaction termination points .

Advanced: What strategies assess the compound’s potential in modulating protein-protein interactions (PPIs)?

Answer:
Leverage structural analogs and biophysical assays:

  • Molecular Docking : Use spiro-dione scaffolds (e.g., 1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione) as templates to model binding to MDM2 or p53 .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD) between the compound and target proteins under physiological buffer conditions .
  • Cellular Assays : Test cytotoxicity and PPI inhibition in p53-deficient cancer cell lines, using western blotting to quantify MDM2-p53 complex disruption .

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